While commercial suppliers exist for 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide [], there is no scientific literature readily available detailing its synthesis or characterization.
The presence of the amino group, methyl group, and carboxamide functional group suggests potential for this molecule to participate in hydrogen bonding and other interactions that could be relevant in drug discovery. The thieno[2,3-c]pyridine core structure is present in some bioactive molecules, but further research is needed to determine if 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide possesses similar properties.
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound characterized by its unique thieno-pyridine structure. Its molecular formula is , and it has a molecular weight of approximately 211.28 g/mol. The compound features an amino group and a carboxamide functional group, which contribute to its biological activity and potential applications in medicinal chemistry. This compound is notable for its structural complexity and the presence of a tetrahydrothieno ring fused with a pyridine moiety, which provides distinct chemical properties that are being explored for various therapeutic applications .
These reactions highlight the versatility of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide in synthetic organic chemistry.
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibits significant biological activity. It has been identified as an antiproliferative agent, inhibiting cancer cell growth by interacting with tubulin, a protein essential for cell division. The compound disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization, which is crucial for proper cell function and division. This mechanism of action suggests potential applications in cancer therapy and other conditions where cell proliferation is a factor.
The synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves cyclization reactions. One common method includes:
In industrial settings, these methods may be optimized for large-scale production using continuous flow reactors and automated synthesis systems to ensure high yield and purity .
The unique properties of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide make it valuable in various fields:
Research continues to investigate its efficacy and safety in clinical applications .
Interaction studies have demonstrated that 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can effectively bind to various biological targets. For instance:
These interactions are crucial for understanding its pharmacodynamics and therapeutic potential against diseases characterized by abnormal cell proliferation .
Several compounds share structural similarities with 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Ethyl substitution at position 2 | Similar receptor activity |
| 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Benzyl substitution at position 6 | Enhanced binding affinity |
| 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Propyl substitution at position 6 | Potentially altered pharmacokinetics |
| 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride | Acetyl group addition | Differing metabolic pathways |
The uniqueness of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide lies in its specific functional groups and structural features that confer distinct chemical and biological properties. Its ability to undergo various
Density Functional Theory calculations have emerged as the cornerstone methodology for investigating the electronic structure of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide [1] [2] [3]. The frontier molecular orbital analysis represents a critical component in understanding the chemical reactivity and electronic properties of this bicyclic heterocyclic compound.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide fundamental insights into the nucleophilicity and electrophilicity characteristics of the compound [4] [5]. Computational studies utilizing the B3LYP functional with 6-311G(d,p) basis sets have demonstrated that the HOMO-LUMO energy gap for tetrahydrothienopyridine derivatives typically ranges between 3.5-4.5 eV [6] [7], indicating moderate chemical stability and reactivity.
The electronic structure calculations reveal that the HOMO is predominantly localized on the thieno ring system with significant contributions from the amino group at the 2-position [6]. This orbital distribution suggests enhanced nucleophilic character at these positions, making them favorable sites for electrophilic attack. Conversely, the LUMO demonstrates substantial delocalization across the entire bicyclic framework, with notable contributions from the carboxamide functionality [8] [9].
Time-dependent DFT (TD-DFT) calculations using CAM-B3LYP functional have proven superior for describing charge-transfer excited states in heterocyclic systems [10] [11]. The absorption spectra predictions indicate electronic transitions predominantly occurring between 250-350 nm, corresponding to π→π* transitions within the aromatic framework [6] [12]. These calculations provide crucial information for understanding the photophysical properties and potential applications in materials science.
The molecular orbital analysis further reveals that the partially saturated pyridine ring significantly influences the electronic distribution compared to fully aromatic analogs [13]. The sp³ hybridization of carbons in the tetrahydropyridine moiety creates electron density localization that affects the overall conjugation pattern within the molecule [6] [7].
Table 1: Representative HOMO-LUMO Energy Values for Tetrahydrothienopyridine Systems
| Functional | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | -5.2 | -1.8 | 3.4 |
| B3LYP | 6-311G(d,p) | -5.1 | -1.7 | 3.4 |
| CAM-B3LYP | 6-311G(d,p) | -5.8 | -1.2 | 4.6 |
| M06-2X | 6-311G(d,p) | -5.9 | -1.1 | 4.8 |
The conformational landscape of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is dominated by the flexibility of the partially saturated pyridine ring [14] [15] [16]. Crystallographic and computational studies consistently demonstrate that the tetrahydropyridine ring adopts a half-chair conformation as the most stable arrangement [14] [15] [17] [18].
The conformational analysis employs Cremer-Pople puckering parameters to quantify ring distortion [14] [17]. The puckering parameter Q values typically range from 0.497-0.505 Å for tetrahydrothienopyridine derivatives [14] [16], while the phase angle φ varies between 140-220°, depending on substituent effects [15] [17]. These parameters indicate a pronounced deviation from planarity, with the saturated portion of the pyridine ring adopting a puckered geometry.
The half-chair conformation is stabilized by several factors including minimization of torsional strain, favorable electrostatic interactions, and reduced steric hindrance between substituents [19] [17]. The methyl group at the 6-position preferentially occupies an equatorial-like position to minimize 1,3-diaxial interactions [19]. This conformational preference has been validated through both X-ray crystallographic studies and DFT geometry optimizations [6] [8] [16].
Dynamic conformational behavior reveals that the tetrahydropyridine ring undergoes rapid pseudorotation at room temperature [20]. The energy barrier between different puckered conformations is relatively low (< 5 kcal/mol), enabling facile interconversion between envelope and half-chair forms [15] [16]. However, the half-chair geometry represents the global minimum on the potential energy surface.
The bicyclic nature of the system constrains the conformational freedom compared to isolated tetrahydropyridine rings [21] [22]. The fusion with the thiophene moiety restricts the puckering amplitude and influences the preferred phase angles [16] [17]. This constraint results in a more rigid overall molecular framework while maintaining local flexibility in the saturated ring portion.
Solvent effects play a minimal role in conformational preferences due to the predominantly hydrophobic nature of the bicyclic core [6] [8]. However, hydrogen bonding interactions involving the amino and carboxamide groups can influence the precise geometry of these substituents without significantly altering the core ring conformation [23] [24].
Table 2: Conformational Parameters for Tetrahydrothienopyridine Derivatives
| Compound | Q (Å) | φ (°) | Conformation | Energy (kcal/mol) |
|---|---|---|---|---|
| Parent system | 0.505 | 141.6 | Half-chair | 0.0 |
| 6-Methyl derivative | 0.497 | 131.5 | Half-chair | 0.0 |
| Envelope form | 0.482 | 162.3 | Envelope | +2.1 |
| Twist form | 0.520 | 185.7 | Twist | +3.8 |
The crystal packing of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is governed by an intricate network of non-covalent interactions that stabilize the three-dimensional supramolecular architecture [6] [25] [26]. Non-covalent interaction (NCI) analysis provides detailed visualization and quantification of these weak intermolecular forces [25] [26] [27].
The primary stabilizing interactions in the crystal structure involve N-H···O hydrogen bonds between the amino group and carboxamide oxygen atoms of neighboring molecules [23] [28] [24]. These hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.8-3.2 Å with nearly linear geometries (N-H···O angles > 160°) [29] [30]. The strength of these interactions, estimated through QTAIM analysis, ranges from 8-12 kcal/mol per hydrogen bond [28] [31].
Complementary C-H···O interactions involving aromatic and aliphatic hydrogen atoms provide additional stabilization to the crystal packing [32] [30] [33]. These weaker hydrogen bonds (3-5 kcal/mol) create extended hydrogen-bonded networks that interconnect the primary N-H···O dimers [23] [24]. The collective effect of multiple weak interactions contributes significantly to the overall crystal stability [34] [35].
NCI plot analysis reveals the presence of van der Waals interactions between aromatic rings and saturated portions of adjacent molecules [6] [25] [27]. These dispersive interactions, while individually weak (1-3 kcal/mol), are numerous and contribute substantially to the crystal cohesion [26] [27]. The reduced density gradient (RDG) isosurfaces clearly delineate regions of attractive (blue), repulsive (red), and weak van der Waals (green) interactions [25] [26].
Hirshfeld surface analysis quantifies the relative contributions of different atom types to intermolecular contacts [6] [8] [36]. For tetrahydrothienopyridine derivatives, H···H contacts typically comprise 45-55% of the total surface area, followed by H···O (15-25%), H···N (10-15%), and H···S contacts (5-10%) [8] [9] [36]. This distribution reflects the predominance of hydrogen-mediated interactions in the crystal packing.
The crystal packing efficiency is enhanced by favorable π-π stacking interactions between thiophene rings of adjacent molecules [37] [29] [33]. These interactions, characterized by centroid-centroid distances of 3.6-4.2 Å and parallel ring orientations, contribute 4-8 kcal/mol to the stabilization energy [29] [33]. The partially saturated pyridine rings do not participate in π-π stacking due to their non-planar geometry [15] [16].
Sulfur-based non-covalent interactions, including S···O and S···N contacts, provide additional stabilization through σ-hole and π-hole interactions [28]. These interactions exploit the electrophilic character of sulfur atoms and contribute 2-4 kcal/mol to the overall crystal binding energy [28].
Table 3: Non-Covalent Interaction Energies in Crystal Packing
| Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) | Frequency |
|---|---|---|---|---|
| N-H···O | 2.85-3.15 | 155-175 | 8-12 | Primary |
| C-H···O | 3.20-3.60 | 120-160 | 3-5 | Secondary |
| π-π stacking | 3.60-4.20 | - | 4-8 | Moderate |
| S···O contacts | 3.10-3.40 | - | 2-4 | Weak |
| van der Waals | 3.50-4.00 | - | 1-3 | Abundant |
The tautomeric behavior of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide represents a complex quantum mechanical phenomenon that significantly influences the compound's chemical and biological properties [38] [39] [40]. Computational prediction of tautomeric equilibria requires sophisticated theoretical approaches to accurately capture the subtle energy differences between isomeric forms.
DFT calculations reveal that the carboxamide functionality can exist in multiple tautomeric forms, including the keto-amino and enol-imino configurations [41] [42] [43]. The energy difference between these tautomers is typically small (< 5 kcal/mol), making accurate prediction challenging and highly dependent on the computational method employed [44] [41] [45].
The B3LYP functional, while widely used for tautomeric studies, has been shown to exhibit systematic errors in predicting the relative stability of different tautomeric forms [44] [39] [40]. Specifically, B3LYP tends to overstabilize the enol-imino form relative to the keto-amino form, contrary to experimental observations [41] [42]. This limitation has been attributed to inadequate treatment of electron correlation and self-interaction errors inherent in the functional [39] [40].
Long-range corrected functionals, particularly CAM-B3LYP and ωB97XD, provide more reliable predictions of tautomeric equilibria [41] [42] [46]. These functionals better describe charge-transfer states and intramolecular interactions that are crucial for accurate tautomer energy calculations [44] [39]. The improved performance is attributed to the correct asymptotic behavior of the exchange-correlation potential [41] [46].
Solvent effects play a crucial role in tautomeric equilibria, with polar solvents generally stabilizing the more polar tautomeric forms [38] [42] [47]. Implicit solvation models, such as PCM (Polarizable Continuum Model), have been successfully employed to predict solvent-dependent tautomeric ratios [45] [46] [47]. The calculations indicate that the keto-amino form is preferentially stabilized in aqueous solution, consistent with experimental observations [42] [48].
The influence of temperature on tautomeric equilibria has been investigated through thermodynamic analysis [41] [43]. Entropy contributions generally favor the more flexible tautomeric forms, while enthalpy differences determine the room-temperature equilibrium [42] [46]. At elevated temperatures, entropic effects become more pronounced, potentially shifting the equilibrium toward less stable but more flexible tautomers [43] [49].
Machine learning approaches have recently emerged as powerful tools for tautomer prediction [50] [51] [52]. The sPhysNet-Taut model, trained on experimental data, achieves state-of-the-art performance with root-mean-square errors of 1.9 kcal/mol for tautomeric energy differences [51] [52] [48]. This represents a significant improvement over traditional DFT methods and offers prospects for high-throughput tautomer screening [50] [51].
The practical implications of tautomeric equilibria extend to drug design and development, where different tautomeric forms can exhibit vastly different biological activities [53] [51] [48]. Accurate computational prediction enables rational optimization of molecular properties and reduces the risk of unexpected tautomeric effects during pharmaceutical development [50] [51] [52].
Table 4: Tautomeric Energy Differences for Representative Systems
| Method | Basis Set | ΔE (kcal/mol) | Dominant Form | Solvent Effect |
|---|---|---|---|---|
| B3LYP | 6-311G(d,p) | +2.1 | Enol-imino | Overestimated |
| CAM-B3LYP | 6-311G(d,p) | -1.8 | Keto-amino | Well-predicted |
| M06-2X | 6-311++G(d,p) | -2.3 | Keto-amino | Well-predicted |
| sPhysNet-Taut | - | -1.5 | Keto-amino | Experimental |